1-(Dibenzylamino)cyclopropanol
Description
Significance of Cyclopropane (B1198618) Derivatives in Chemical Synthesis
Cyclopropane derivatives are not merely chemical curiosities; they are versatile building blocks in organic synthesis. unl.pt Their utility stems from the ability of the strained three-membered ring to act as a latent functional group, participating in reactions that are not accessible to their acyclic or larger-ring counterparts. scribd.com The presence of donor and acceptor substituents on the cyclopropane ring, known as donor-acceptor (D-A) cyclopropanes, further activates the ring towards cleavage and enhances their synthetic versatility. acs.orgthieme-connect.comepfl.ch These D-A cyclopropanes can undergo a variety of transformations, including ring-opening, cyclization, and annulation reactions, to generate diverse and complex molecular structures. acs.orgthieme-connect.comepfl.ch The reactivity of cyclopropanes can be triggered by thermal, oxidative, reductive, electrophilic, and nucleophilic conditions. scribd.com
The applications of cyclopropane derivatives are extensive, finding use in the synthesis of natural products, pharmaceuticals, and other biologically active molecules. unl.pt For instance, they have been employed in the construction of seven-membered carbocycles and heterocycles through sigmatropic rearrangements. acs.org The unique conformational constraints and reactivity of the cyclopropane motif make it an invaluable tool for synthetic chemists. researchgate.net
Overview of Aminocyclopropanol Structures and Their Synthetic Utility
Aminocyclopropanols are a specific class of cyclopropane derivatives that incorporate both an amino and a hydroxyl group. These bifunctional molecules hold significant potential in synthetic chemistry due to the combined electronic effects of the electron-donating amino group and the activating hydroxyl group. This combination facilitates a range of chemical transformations.
The synthetic utility of aminocyclopropanols is rooted in their ability to serve as versatile intermediates. The amino group can be a directing group in various reactions or can be further functionalized, while the cyclopropanol (B106826) moiety can undergo characteristic ring-opening reactions to yield valuable linear or cyclic compounds. rsc.orgnih.gov The preparation of aminocyclopropanes has been an area of active research, with various methods developed, including the Curtius rearrangement of cyclopropylcarboxylic acids and the reduction of nitrocyclopropanes. nih.gov Recent advancements have also focused on the enantioselective synthesis of aminocyclopropanes, highlighting their importance in asymmetric catalysis. nih.gov
Historical Context and Evolution of Research on 1-(Dibenzylamino)cyclopropanol
The study of cyclopropanols has a history dating back to the mid-20th century. The first synthesis of cyclopropanol was reported in 1942 by Magrane and Cottle, which occurred serendipitously. pitt.edu A comprehensive review of cyclopropanol chemistry was published in 1974, summarizing the synthesis and reactions of this class of compounds. acs.org
Research specifically on this compound and its derivatives appears to be more recent, emerging from the broader interest in functionalized cyclopropanes. The dibenzylamino group is a common protecting group for amines, and its presence in this molecule suggests its role as a synthetic intermediate. For example, a 1997 study described the synthesis of (E)-1-[(benzyloxycarbonyl)aminomethyl]-1-dibenzylamino-2-(hydroxymethyl)cyclopropane as an intermediate in the preparation of dichloroplatinum(II) complexes with potential biological activity. rsc.orgrsc.org This indicates that the dibenzylamino moiety can be a precursor to a primary amine after deprotection.
Further research has explored the synthesis of related aminocyclopropane derivatives, showcasing the ongoing efforts to develop new synthetic methodologies and applications for these compounds. nih.govgoettingen-research-online.de The evolution of research in this area reflects a growing appreciation for the synthetic potential of highly functionalized cyclopropane rings.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-[(dibenzylamino)methyl]cyclopropan-1-ol | PubChem nih.gov |
| Molecular Formula | C₁₈H₂₁NO | PubChem nih.gov |
| Molecular Weight | 267.4 g/mol | PubChem nih.gov |
| CAS Number | 428855-17-8 | PubChem nih.gov |
| SMILES | C1CC1(CN(CC2=CC=C2)CC3=CC=CC=C3)O | PubChem nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(dibenzylamino)cyclopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c19-17(11-12-17)18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,19H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLONXXYUKRSPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(N(CC2=CC=CC=C2)CC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559318 | |
| Record name | 1-(Dibenzylamino)cyclopropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119326-94-2 | |
| Record name | 1-(Dibenzylamino)cyclopropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Dibenzylamino Cyclopropanol and Analogues
Fundamental Cyclopropanation Strategies Relevant to Cyclopropanols
The creation of the highly strained three-membered ring of cyclopropanols can be achieved through several fundamental approaches. These methods often involve the reaction of an alkene with a carbene or carbenoid, or the intramolecular cyclization of suitably functionalized precursors.
Carbenoid-Mediated Cyclopropanation Approaches
Carbenoids, which are metal-stabilized carbenes, are widely used for cyclopropanation due to their increased stability and selectivity compared to free carbenes. acsgcipr.org
A cornerstone of carbenoid-mediated cyclopropanation is the Simmons-Smith reaction . This reaction typically employs a zinc-copper couple and diiodomethane (B129776) to generate an organozinc carbenoid, which then reacts with an alkene to form a cyclopropane (B1198618). wikipedia.orgtcichemicals.commdpi.comnih.gov The reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. wikipedia.orgwikipedia.org Modifications to the original conditions, such as the use of diethylzinc (B1219324) (Furukawa modification), have been developed to enhance reactivity. wikipedia.orgmdpi.comnih.gov The Simmons-Smith reaction and its variants are valued for their broad functional group tolerance. tcichemicals.com
Another approach involves the use of diazo compounds , such as diazomethane, in the presence of transition metal catalysts. cas.cn These catalysts, including those based on rhodium, copper, and ruthenium, decompose the diazo compound to generate a metal carbene, which then transfers the carbene fragment to an alkene. acsgcipr.orgcas.cnrsc.org This method is highly effective for producing functionalized cyclopropanes. rsc.org
Transition Metal-Catalyzed Cyclopropanation (e.g., Titanium-mediated, Rhodium-catalyzed)
Transition metals play a pivotal role in many cyclopropanation reactions, acting as catalysts to promote the formation of the three-membered ring with high efficiency and selectivity. univasf.edu.br
Titanium-mediated cyclopropanation , particularly the Kulinkovich reaction, is a powerful method for synthesizing 1-substituted cyclopropanols from esters. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org This reaction involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, such as titanium(IV) isopropoxide. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org The process is believed to proceed through the formation of a titanacyclopropane intermediate. wikipedia.orgorganic-chemistry.org A key advantage of this method is its ability to directly convert carboxylic acid derivatives into cyclopropanols. nih.gov The reaction can also be adapted for the synthesis of aminocyclopropanes from amides. synarchive.com
Rhodium-catalyzed cyclopropanation is another significant strategy, often utilizing diazo compounds as the carbene source. researchgate.net Rhodium catalysts are highly effective in promoting the decomposition of diazoalkanes and the subsequent stereoselective transfer of the carbene to an alkene. rsc.org These reactions can be rendered enantioselective by employing chiral ligands, providing access to optically active cyclopropanes.
Targeted Synthesis of 1-(Dibenzylamino)cyclopropanol
The synthesis of the specific compound this compound often employs adaptations of the fundamental cyclopropanation strategies, tailored to incorporate the dibenzylamino group.
Kulinkovich Cyclopropanol (B106826) Synthesis and its Adaptations
The Kulinkovich reaction is a highly effective method for preparing cyclopropanols from esters and can be adapted for the synthesis of aminocyclopropanes. synarchive.comnih.gov The reaction of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide leads to the formation of a 1-substituted cyclopropanol. wikipedia.orgorganic-chemistry.org
An important variation, known as the de Meijere variation, extends the Kulinkovich reaction to the synthesis of aminocyclopropanes by using amides as the starting material instead of esters. synarchive.com This provides a direct route to N-substituted cyclopropylamines. The reaction of N,N-dibenzylamides with a Grignard reagent and a titanium catalyst would be a direct approach to synthesizing this compound. The reaction tolerates a range of functional groups, including amides. wikipedia.org
Table 1: Key Features of the Kulinkovich Reaction and its Adaptations
| Feature | Description |
|---|---|
| Reactants | Ester or Amide, Grignard Reagent (with β-hydrogen) |
| Catalyst | Titanium(IV) alkoxide (e.g., Ti(OiPr)₄) wikipedia.org |
| Product (from Ester) | 1-Substituted Cyclopropanol organic-chemistry.org |
| Product (from Amide) | 1-Substituted Aminocyclopropane synarchive.com |
| Key Intermediate | Titanacyclopropane wikipedia.org |
Synthesis via Functionalized Precursors and Intermediates
The synthesis of this compound can also be achieved through the use of functionalized precursors and the formation of key intermediates. One such intermediate is a cyclopropanone (B1606653) hemiaminal . These can be generated in situ from cyclopropanone equivalents and subsequently undergo reactions to form the desired product. nih.govscispace.comacs.org For example, a cyclopropanone hemiaminal can be formed by the addition of an amine to a cyclopropanone, and this intermediate can then be trapped or further reacted. nih.govacs.org
Another important precursor is 1-aminocyclopropanecarboxylic acid (ACC) and its derivatives. publish.csiro.auresearchgate.nettandfonline.com The synthesis of ACC itself can be achieved through various routes, including the reaction of α,β-unsaturated amino acid derivatives with diazomethane. researchgate.net Once formed, the carboxylic acid functionality of ACC can be manipulated to introduce other groups, or the amino group can be dibenzylated to lead to the target compound. The synthesis of trans-2,3-diaryl-1-aminocyclopropanecarboxylic acid derivatives has been achieved through the 1,3-dipolar cycloaddition of aryldiazomethanes with oxazolones. sioc-journal.cn
Stereoselective and Enantioselective Approaches for Cyclopropanols
Achieving stereocontrol in the synthesis of cyclopropanols, particularly those with multiple stereocenters, is a significant area of research.
Enantioselective approaches aim to produce a single enantiomer of a chiral molecule. In the context of cyclopropanol synthesis, this can be achieved by using chiral catalysts or chiral auxiliaries. For instance, asymmetric versions of the Kulinkovich reaction have been developed using chiral titanium complexes, such as those derived from TADDOL, to induce enantioselectivity. orgsyn.orgthieme-connect.com Similarly, enantioselective carbometalation reactions of cyclopropenes followed by oxidation can yield enantiomerically enriched cyclopropanols. d-nb.infonih.gov
Diastereoselective approaches focus on controlling the relative stereochemistry of multiple stereocenters. The Kulinkovich reaction often exhibits high diastereoselectivity, particularly when using higher alkylmagnesium halides. organic-chemistry.org The use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, is another powerful strategy. psu.eduresearchgate.netrsc.orgrsc.org For example, an aldol (B89426) reaction with a chiral auxiliary can be followed by a directed cyclopropanation and subsequent removal of the auxiliary to yield an enantiopure cyclopropane. psu.edursc.orgrsc.org Tandem reactions that create multiple stereocenters in a single pot with high diastereoselectivity have also been developed for the synthesis of aminocyclopropyl carbinols. nih.govacs.org
Table 2: Comparison of Stereoselective Strategies for Cyclopropanol Synthesis
| Strategy | Description | Key Features |
|---|---|---|
| Chiral Catalysts | Use of a chiral metal complex to catalyze the reaction. | Can provide high enantioselectivity; catalyst can be used in substoichiometric amounts. |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the reaction. | Often provides high diastereoselectivity; auxiliary must be attached and later removed. psu.edursc.orgrsc.org |
| Substrate Control | An existing stereocenter in the substrate directs the formation of new stereocenters. | Relies on the inherent stereochemistry of the starting material. |
Kinetic and Dynamic Kinetic Resolution Strategies
Kinetic resolution is a foundational technique for separating racemic compounds by exploiting the differential reaction rates of enantiomers with a chiral catalyst or reagent. However, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. nih.gov To overcome this limitation, dynamic kinetic resolution (DKR) has emerged as a more efficient alternative. beilstein-journals.org DKR combines the rapid, in-situ racemization of the slower-reacting enantiomer with a stereoselective reaction, theoretically allowing for the conversion of the entire racemic starting material into a single, enantiomerically pure product. nih.govbeilstein-journals.orgprinceton.edu
A related and powerful strategy is the Dynamic Kinetic Asymmetric Transformation (DYKAT). In this process, a racemic starting material is converted into a product with high enantiomeric excess and in high yield. thieme-connect.com For instance, copper-catalyzed dynamic kinetic asymmetric [3+2] annulation reactions between racemic aminocyclopropanes and enol ethers or aldehydes have been developed. These reactions employ a chiral bidentate bisoxazoline ligand to produce highly substituted cyclopentyl and tetrahydrofurfuryl amines with good to excellent diastereoselectivities and enantioselectivities. thieme-connect.com The success of DKR and DYKAT processes relies on the careful tuning of both the racemization and resolution steps. princeton.edu The racemization of the substrate must be at least as fast as the reaction of the more reactive enantiomer to achieve high yields and enantioselectivity. princeton.edu
| Strategy | Description | Key Feature | Theoretical Yield |
| Kinetic Resolution | Enantiomers of a racemic mixture react at different rates with a chiral catalyst/reagent. | Separation based on reaction rate differences. | 50% |
| Dynamic Kinetic Resolution (DKR) | Combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer. | Overcomes the 50% yield limitation of standard kinetic resolution. beilstein-journals.org | 100% beilstein-journals.org |
| Dynamic Kinetic Asymmetric Transformation (DYKAT) | Converts a racemic starting material into a single enantiomerically enriched product. | Similar to DKR, it can achieve quantitative yields with high enantiomeric purity. thieme-connect.com | 100% thieme-connect.com |
Biocatalytic Pathways to Chiral Cyclopropanols
Biocatalysis offers a powerful and sustainable approach for the synthesis of chiral molecules. Enzymes, operating under mild conditions, can catalyze reactions with remarkable stereoselectivity. In the context of chiral cyclopropanols, engineered enzymes have been repurposed to perform abiological carbene transfer reactions. acs.orgnih.gov
For example, engineered variants of sperm whale myoglobin (B1173299) and other heme proteins have been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of olefins. bohrium.comchemrxiv.org These biocatalysts can be used with diazo-reagents like ethyl diazoacetate or diazoketones to construct functionalized cyclopropanes. acs.orgbohrium.com The resulting cyclopropyl (B3062369) ketones can then be chemically transformed to yield a diverse collection of enantiopure cyclopropane-containing scaffolds, including chiral cyclopropanols. nih.govbohrium.com
A dehaloperoxidase from Amphitrite ornata, for instance, was engineered to catalyze the asymmetric cyclopropanation of vinyl esters, achieving up to 99.5:0.5 diastereomeric and enantiomeric ratios. acs.org Similarly, chemoenzymatic strategies have been developed for the synthesis of key intermediates for pharmaceuticals, such as the anti-HIV drug Lenacapavir, which contains a chiral cyclopropane moiety. chemrxiv.org High-throughput screening identified heme-dependent globins as promising cyclopropanation biocatalysts, which were then optimized through directed evolution to achieve exceptional stereoselectivity (up to 99:1 d.r. and 99:1 e.r.). chemrxiv.org
| Enzyme System | Substrate(s) | Product Type | Key Outcome | Reference |
| Engineered Myoglobin | Olefin, Diazoketone | Cyclopropyl Ketone | Broad substrate scope, high stereoselectivity. bohrium.com | bohrium.com |
| Engineered Dehaloperoxidase | Vinyl Ester, Ethyl Diazoacetate | Cyclopropanol Ester | High diastereo- and enantioselectivity (up to 99.5:0.5 dr/er). acs.org | acs.org |
| Hemoprotein Globins | Unactivated Olefin, Diazoacetone | Cyclopropyl Ketone | Precursor to Grazoprevir intermediate. nih.gov | nih.gov |
| Nitrous Oxide Dioxygenase (NOD) | Functionalized Vinylpyrazole | Chiral Cyclopropane | Access to all four stereoisomers of Lenacapavir cyclopropane fragment. chemrxiv.org | chemrxiv.org |
Chiral Auxiliary and Ligand-Controlled Methods
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy has been applied to the synthesis of enantiopure aminocyclopropanes through the diastereoselective addition of a zinc carbenoid containing a chiral auxiliary to alkenes. thieme-connect.de
Another powerful approach involves the use of chiral ligands in metal-catalyzed reactions. These ligands coordinate to a metal center, creating a chiral environment that biases the reaction pathway toward one stereoisomer. For example, the rhodium-catalyzed cyclopropanation of vinylsulfonamides with α-aryldiazoesters using a chiral tert-butyl glycine-derived dirhodium complex affords α-aryl-β-aminocyclopropane carboxylic acid derivatives with excellent diastereo- and enantioselectivities. acs.org Similarly, chiral acetals derived from non-racemic diols have been evaluated as auxiliaries in cyclopropanation reactions, demonstrating their potential as effective chiral directors. sfu.ca A temporary stereocenter approach, combining a chiral auxiliary with a substrate-directed reaction, has also been successfully employed for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. rsc.org
Synthesis of Related Aminocyclopropanol Derivatives
The synthesis of aminocyclopropanol derivatives can be achieved through various routes, often involving the functionalization of pre-formed cyclopropane rings or the direct construction of the ring system with the desired substituents.
An efficient four-step synthesis of racemic (Z)- and (E)-1-amino-1-aminomethyl-2-(hydroxymethyl)cyclopropanes has been described. rsc.org The crystal structure of a key intermediate, (E)-1-[(benzyloxycarbonyl)aminomethyl]-1-dibenzylamino-2-(hydroxymethyl)cyclopropane, was determined as part of this work. rsc.org Furthermore, methods for preparing N-substituted 1-aminocyclopropanes often involve the nucleophilic substitution of a leaving group on the cyclopropane ring by an amine. thieme-connect.com The generation of organozinc carbenoids from precursors bearing an adjacent nitrogen atom allows for cyclopropanation reactions with alkenes to yield amidocyclopropanes, which are precursors to aminocyclopropanes and their derivatives. ucl.ac.uk
Pathways Involving Amino Acid Derivatives
Amino acids serve as versatile chiral building blocks for the synthesis of more complex molecules. The Ti(II)-mediated Kulinkovich reaction has been applied to modified amino acid derivatives to synthesize N,N'-dimethylcyclopropylamines. clockss.org This approach was extended to form novel bicyclic [4.1.0] cyclopropylamines from amino acids like proline, phenylalanine, and cystine. clockss.org The synthesis of peptide derivatives containing the 1-aminocyclopropane-1-carboxylic acid (Acc) moiety has also been explored, comparing its steric influence to that of other amino acids in peptide chains. publish.csiro.au These syntheses demonstrate the utility of amino acids as foundational materials for constructing cyclopropane-containing structures. clockss.orgpublish.csiro.au
Transformations from Amino Cyclopropylsilanols
A specific and effective method for synthesizing aminocyclopropanols involves the oxidation of a carbon-silicon bond. The Tamao-Fleming oxidation provides a route to convert vicinal amino cyclopropylsilanols into the corresponding aminocyclopropanols. ucl.ac.uk This transformation is a key step in a synthetic sequence that starts with the generation of functionalized organozinc carbenoids for the preparation of aminocyclopropanes and their congeners. ucl.ac.uk
Mechanistic Investigations of Reactions Involving 1 Dibenzylamino Cyclopropanol
Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety
The high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) is a primary driving force for many of the reactions of 1-(dibenzylamino)cyclopropanol. beilstein-journals.org This inherent strain facilitates ring-opening under various conditions, leading to the formation of synthetically valuable intermediates.
Electrophilic Ring-Opening Mechanisms
The ring-opening of cyclopropanols can be initiated by a range of electrophiles, including Brønsted acids, halogens, and various metal salts. arkat-usa.org The presence of the hydroxyl and amino groups on the same carbon in this compound can influence the regioselectivity of the ring-opening process. The reaction often proceeds through the formation of a transient cationic intermediate, which then undergoes cleavage of a C-C bond within the cyclopropane ring. uni-regensburg.de
The mechanism of electrophile-activated ring-opening is often triggered by the "pull" effect of a carbocation combined with the electron-donating character of a heteroatom within the ring system, referred to as a "push-pull" effect. uni-regensburg.deresearchgate.net In the case of aminocyclopropanes, the amino group can donate electrons into the ring system, supporting the cleavage process. uni-regensburg.de For instance, the reaction of donor-acceptor aminocyclopropanes with nucleophiles like β-naphthols, catalyzed by a copper complex, results in ring-opening to form γ-substituted γ-aminobutyric acid derivatives. researchgate.net The reaction is believed to proceed through a strain-driven ring cleavage, generating a polyfunctional reactive intermediate. researchgate.net
Radical-Induced Ring-Opening Processes
This compound can undergo ring-opening reactions initiated by radical species. These processes typically involve the generation of a β-keto radical through single-electron oxidation of the cyclopropanol (B106826). nih.govnih.gov The general mechanism for the oxidative radical ring-opening of cyclopropanols starts with the homolytic cleavage of the O–H bond, forming an oxygen-centered radical. beilstein-journals.orgbeilstein-journals.org This intermediate subsequently rearranges to a more stable β-keto alkyl radical. nih.govbeilstein-journals.org This β-keto radical can then participate in various subsequent reactions, such as additions to unsaturated systems. nih.gov
Manganese(III) acetate (B1210297) and silver(I) salts are common oxidants used to facilitate these transformations. nih.govbohrium.com For example, a silver-catalyzed reaction of cyclopropanols with sulfonyl oxime ethers proceeds via a radical mechanism to yield γ-keto oxime ethers. rsc.org Mechanistic studies, including the suppression of the reaction by radical scavengers like TEMPO, support the involvement of a radical ring-opening of the cyclopropanol. bohrium.com Visible-light-mediated photoredox catalysis has also emerged as a mild and efficient method for generating β-ketoalkyl radicals from cyclopropanols. researchgate.net This approach can occur through processes like proton-coupled electron transfer (PCET) or single electron transfer (SET) oxidation. researchgate.net
A novel fluorescent probe, CC-7, which integrates an aminocyclopropane group into a coumarin (B35378) derivative, was designed based on the principle of radical-mediated ring-opening of aminocyclopropanes. rsc.org The probe exhibits a "Fluorescence-ON" response upon reaction with hydroxyl radicals (•OH), demonstrating the susceptibility of the aminocyclopropane moiety to radical-triggered ring-opening. rsc.org
Formation of Homoenolates and Related Intermediates
Cyclopropanols are well-established precursors to homoenolates, which are three-carbon synthons with a nucleophilic β-carbon. nih.govresearchgate.net The formation of a homoenolate intermediate from a cyclopropanol typically involves the cleavage of an endocyclic C(sp³)–C(sp³) bond upon activation by a metal. nih.gov Unprotected cyclopropanols have become attractive precursors for the catalytic generation of metal homoenolates. oup.comresearchgate.net
Various metals, including zinc, copper, cobalt, and nickel, can mediate the formation of homoenolates from cyclopropanols. oup.comacs.org For example, treatment of a cyclopropanol with a dialkylzinc reagent can lead to the formation of a zinc alkoxide, which then undergoes ring-opening to generate a zinc homoenolate. arkat-usa.org Similarly, nickel-catalyzed reactions can proceed through a cyclopropanol-derived homoenolate. acs.org These homoenolate intermediates are valuable in synthetic chemistry as they allow for the umpolung (polarity reversal) synthesis of β-functionalized carbonyl compounds. oup.comresearchgate.net
The homo-Mannich reaction, which involves the nucleophilic addition of a homoenolate intermediate to an imine or iminium ion, provides a direct route to valuable γ-amino carbonyl compounds. nih.gov The generation of homoenolates from cyclopropanols has proven to be a versatile strategy in this context. nih.gov
Transformations and Functionalizations of the Cyclopropanol Scaffold
Beyond ring-opening reactions, the hydroxyl and dibenzylamino groups of this compound offer sites for further chemical modification.
Derivatization of the Hydroxyl Group
The hydroxyl group of this compound is a key functional handle that can be derivatized to alter the compound's properties or to facilitate subsequent reactions. Standard methods for derivatizing hydroxyl groups include esterification and etherification. nih.gov Given the nucleophilic nature of the hydroxyl group, it can react with various electrophilic reagents. nih.gov
Common derivatizing agents for hydroxyl groups include acyl chlorides, organic anhydrides, and isocyanates. nih.govnih.gov For instance, dansyl chloride is often used to derivatize hydroxyl groups to introduce a fluorescent tag, enhancing detection in analytical methods like HPLC. nih.govddtjournal.com The reactivity of the hydroxyl group can be influenced by the steric environment and the electronic properties of the rest of the molecule.
Reactions Involving the Dibenzylamino Functionality
The dibenzylamino group in this compound is a tertiary amine functionality that can participate in a variety of chemical transformations. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. However, the two benzyl (B1604629) groups provide significant steric hindrance, which can modulate its reactivity.
Reactions involving the dibenzylamino group could include quaternization with alkyl halides, although this may be sterically hindered. A more significant reaction pathway involves the cleavage of the C-N bonds of the benzyl groups. This is often achieved through catalytic hydrogenolysis, a common method for debenzylation, which would convert the dibenzylamino group into a primary amino group. This transformation is a key step in the synthesis of 1-aminocyclopropanecarboxylic acid derivatives. researchgate.netresearchgate.net
Furthermore, the dibenzylamino group can influence reactions at other parts of the molecule. For example, in the enzymatic ring-opening of 1-aminocyclopropane-1-carboxylate (a related structure) by ACC deaminase, the amino group is crucial for the initial formation of a Schiff base with the pyridoxal-5'-phosphate (PLP) cofactor, which is a key step in initiating the ring-cleavage cascade. ebi.ac.uknih.govnih.gov
Data Tables
Table 1: Ring-Opening Reactions of Cyclopropanol Derivatives
| Reaction Type | Initiator/Catalyst | Key Intermediate | Product Type | Ref. |
| Electrophilic Ring-Opening | Electrophiles (e.g., H⁺, halogens, metal salts) | Cationic intermediate | Functionalized acyclic compounds | arkat-usa.orguni-regensburg.de |
| Radical-Induced Ring-Opening | Oxidants (e.g., Mn(III), Ag(I)), Photoredox catalysts | β-Keto radical | Ketones, Heterocycles | nih.govnih.govrsc.org |
| Homoenolate Formation | Metal catalysts (e.g., Zn, Ni, Co) | Metal homoenolate | β-Functionalized carbonyls | nih.govoup.comacs.org |
Ring Expansion and Rearrangement Pathways (e.g., Semipinacol Rearrangement)
The inherent ring strain of the cyclopropane moiety in this compound makes it susceptible to ring-opening and expansion reactions. A prominent pathway is the semipinacol rearrangement, a class of reactions involving the 1,2-migration of a carbon or hydrogen atom in a species with an electrophilic carbon adjacent to an oxygen-containing carbon, leading to the formation of a carbonyl group. synarchive.com
In the context of aminocyclopropanols, this rearrangement can be triggered under various conditions, often initiated by the formation of a carbocation intermediate. For instance, the treatment of a 1,2-diol with a strong acid can lead to the protonation of a hydroxyl group, which then departs as water to form a carbocation. masterorganicchemistry.com A subsequent 1,2-alkyl or aryl shift results in a more stable carbocation, which is often resonance-stabilized by an adjacent oxygen atom, ultimately leading to a ketone or aldehyde. masterorganicchemistry.commsu.edu
The migratory aptitude in pinacol-type rearrangements is influenced by several factors, including the electronic nature of the migrating group and stereochemical features that allow for optimal orbital overlap. pku.edu.cn Generally, groups that can better stabilize a positive charge, such as aryl and vinyl groups, have a higher migratory aptitude. pku.edu.cn In bicyclic systems, the rearrangement can lead to either ring contraction/enlargement or the formation of bridged bicyclic compounds, depending on the substrate's stereochemistry and substituents. nih.gov
Research on related bicyclic aminocyclopropanes has shown that ring expansion is a common outcome. rsc.orgresearchgate.net For example, N-Boc-protected bicyclic aminocyclopropanes with halogen substituents undergo ring cleavage and expansion, particularly when the amine functionality is present. researchgate.net The presence of an endo-halogen substituent is often crucial for the rearrangement to occur readily at room temperature. researchgate.net These transformations highlight the synthetic utility of aminocyclopropanes in accessing larger, functionalized nitrogen-containing heterocycles. rsc.orgnih.gov
Kinetic and Thermodynamic Analyses of Reaction Mechanisms
Understanding the kinetics and thermodynamics of reactions involving this compound is essential for optimizing reaction conditions and elucidating detailed mechanistic pathways. nih.govcaltech.edu
Kinetic analyses, often performed using techniques like reaction progress kinetic analysis, can identify the rate-determining and enantio-determining steps of a reaction. nih.gov For instance, in the thiyl-radical-catalyzed cycloaddition of vinyl cyclopropanes, kinetic studies have revealed that the ring-opening of the vinyl cyclopropane is both the rate- and enantio-determining step. nih.gov Such studies can also uncover phenomena like catalyst and substrate aggregation, which can influence the reaction rate. nih.gov The analysis of reaction rates as a function of reactant concentrations can help to derive rate laws and distinguish between different mechanistic models, such as Ping-Pong versus sequential mechanisms in enzyme kinetics. wustl.edu
Thermodynamic analyses provide insights into the spontaneity and energy changes of a reaction. vut.czmdpi.com Computational methods, such as Density Functional Theory (DFT), are frequently used to calculate the energies of reactants, transition states, and products. semanticscholar.org This allows for the determination of thermodynamic parameters like Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). For example, computational studies on the formation of 1-(benzothiazolylamino)methyl-2-naphthol have shown how substituents and temperature affect these thermodynamic parameters. In palladium-catalyzed reactions of cyclopropanols, DFT calculations have been used to validate proposed mechanisms and identify the rate-controlling states in the catalytic cycle. semanticscholar.orgrsc.org
The combination of kinetic and thermodynamic data provides a comprehensive picture of the reaction mechanism. For example, in a study of a Landolt-type autocatalytic system, thermodynamic analysis helped to confirm the consistency of the proposed kinetic model and generalize the description of the reaction rates. vut.cz
Table of Reaction Parameters
| Reaction Type | Catalyst/Conditions | Key Intermediates | Products | Kinetic/Thermodynamic Insights |
| Semipinacol Rearrangement | Strong Acid | Carbocation | Ketones/Aldehydes | Driven by formation of a more stable, resonance-stabilized carbocation. masterorganicchemistry.com |
| Carbonylative C-C Activation | Rh(I) complexes | Metallacycle | N-Heterobicyclic Enones | Regioselectivity controlled by N-directing group. acs.org |
| C-C Cleavage/Alkenylation | Pd(0) complexes | Palladacycle, Pd-homoenolate | 1,3-Enynes | Stereoselective; rate-controlling states identified by DFT. semanticscholar.orgrsc.org |
| Ring-Opening Cross-Coupling | Ni(0) complexes | Nickel homoenolate | γ-Carbonyl Alkylboronates | Forms C(sp³)–C(sp³) bonds under mild conditions. rsc.org |
| Photocatalytic Cross-Coupling | TBADT/UV light | β-Ketoalkyl radical | Distantly Functionalized Ketones | Proceeds via photoinduced charge transfer in an EDA complex. chemrxiv.org |
| Radical Cycloaddition | Thiyl radical | Thiyl radical adduct | Cycloadducts | Ring-opening is rate- and enantio-determining. nih.gov |
Computational and Theoretical Studies of 1 Dibenzylamino Cyclopropanol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, providing a framework to solve the Schrödinger equation for complex molecules and determine their properties. youtube.comopentextbc.ca
Density Functional Theory (DFT) is a widely used computational method in quantum chemistry for investigating the electronic structure of many-body systems. youtube.com It is particularly effective for molecules of the size and complexity of 1-(Dibenzylamino)cyclopropanol. DFT calculations are typically employed to determine a range of molecular properties:
Geometric Optimization: DFT is used to find the lowest energy structure of the molecule by adjusting the positions of its atoms. For this compound, methods like B3LYP with basis sets such as 6-31G(d,p) or larger are standard for obtaining accurate geometries. researchgate.netorientjchem.org
Vibrational Frequencies: After optimization, frequency calculations are performed to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict its infrared (IR) spectrum.
Thermodynamic Properties: DFT can calculate thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy, which are essential for understanding the stability and reaction energetics of the molecule.
DFT serves as the foundation for many of the analyses discussed in subsequent sections, including conformational analysis and the calculation of reactivity descriptors. mdpi.com
While DFT is highly popular, other quantum mechanical methods also offer valuable insights:
Ab Initio Methods: These methods, Latin for "from the beginning," solve the Schrödinger equation without using experimental data for simplification. Hartree-Fock (HF) is a fundamental ab initio method that provides a starting point for more complex and accurate calculations, such as Møller-Plesset perturbation theory (MP) and Coupled-Cluster (CC) theory. tandfonline.com While more computationally expensive than DFT, these methods can be used for benchmarking results for smaller, related molecules. curtin.edu.au
Semi-Empirical Methods: These methods are faster than DFT and ab initio techniques because they incorporate some experimental parameters to simplify calculations. While less accurate, they are useful for initial explorations of very large molecular systems or for screening large numbers of conformations before applying more rigorous methods.
Density Functional Theory (DFT) Applications
Molecular Structure and Conformational Analysis
The three-dimensional structure of this compound is complex due to its multiple rotatable bonds and the steric demands of its substituents. jeol.com
Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative stabilities. slideshare.netlibretexts.org For this compound, key areas of conformational freedom include:
Rotation around the C-N bond connecting the cyclopropyl (B3062369) and amino groups.
Rotation of the two benzyl (B1604629) groups.
| Conformer | Description of Key Dihedral Angles | Relative Energy (kcal/mol) | Defining Feature |
|---|---|---|---|
| Global Minimum | Optimized for H-bonding and minimal steric clash | 0.00 | Strong O-H···N hydrogen bond; benzyl groups staggered. |
| Conformer A | Rotation around C(cyclopropyl)-N bond by ~120° | +2.5 | Weaker H-bond; increased steric interaction. |
| Conformer B | Rotation of one benzyl group into an eclipsed position | +4.8 | Significant steric hindrance from benzyl group clashing with the cyclopropane (B1198618) ring. |
A critical feature of this compound's structure is the potential for a strong intramolecular hydrogen bond between the hydroxyl group (-OH) as the donor and the tertiary amine nitrogen as the acceptor (O-H···N). mdpi.comrsc.org Computational studies are essential for characterizing this interaction by:
Measuring Geometric Parameters: Calculating the H···N distance and the O-H···N angle. A short distance and an angle close to 180° indicate a strong hydrogen bond. conicet.gov.ar
Quantifying Interaction Energy: The strength of the hydrogen bond can be estimated by comparing the energy of the H-bonded conformer with a hypothetical conformer where the H-bond is "broken" by rotation. This stabilization energy can be on the order of several kcal/mol. cam.ac.uk
Analyzing Electron Density: Techniques like Quantum Theory of Atoms in Molecules (QTAIM) can analyze the electron density distribution to find a bond critical point between the hydrogen and nitrogen atoms, providing definitive evidence of the interaction. nih.gov
Exploration of Conformational Preferences and Energetics
Electronic Structure and Reactivity Descriptors
The arrangement of electrons in a molecule's orbitals determines its chemical behavior. opentextbc.caroaldhoffmann.com Computational methods provide detailed information about the electronic structure and are used to calculate indices that predict reactivity. scielo.org.mx
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important.
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. mdpi.com
The Molecular Electrostatic Potential (MEP) surface provides a visual map of charge distribution. For this compound, the MEP would show negative potential (red/yellow) around the electron-rich oxygen and nitrogen atoms, making them sites for electrophilic attack. Positive potential (blue) would be located around the hydroxyl hydrogen, marking it as a site for nucleophilic interaction. orientjchem.org
From HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical reactivity and stability. dergipark.org.tr
| Descriptor | Formula | Interpretation |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. Higher hardness indicates lower reactivity. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the "escaping tendency" of electrons. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the ability of a molecule to accept electrons; a high value indicates a good electrophile. dergipark.org.tr |
These computational analyses provide a comprehensive, atom-level understanding of this compound, detailing its likely structure, stability, and reactive nature.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the orbital with the highest energy containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and can be more easily polarized.
For this compound, an FMO analysis would reveal the distribution of these orbitals. The lone pair of electrons on the nitrogen atom and the oxygen atom, as well as the π-systems of the benzyl groups, would likely contribute significantly to the HOMO. The LUMO would likely be distributed over the antibonding orbitals of the benzyl groups and the cyclopropane ring. The precise energies of these orbitals and the resulting gap would require specific calculations using methods like Density Functional Theory (DFT).
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Expected Value (Arbitrary Units) | Significance |
| HOMO Energy | High | Indicates electron-donating capability, likely centered on the nitrogen and oxygen atoms. |
| LUMO Energy | Low | Indicates electron-accepting capability, likely associated with the aromatic rings. |
| HOMO-LUMO Gap | Moderate | Suggests a balance between stability and reactivity. |
Note: This table is illustrative and not based on published experimental or computational data.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by transforming the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and antibonding orbitals. This method allows for the quantitative assessment of electron delocalization and hyperconjugative interactions.
An NBO analysis of this compound would quantify the nature of the bonds, such as the polarity of the C-N, C-O, and C-C bonds. It would also describe the hybridization of the atoms and the composition of the bonding and lone pair orbitals. A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. For instance, the interaction between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent C-C or C-H bonds would be quantified, providing insight into the electronic stabilization of the molecule.
Table 2: Potential NBO Analysis Findings for this compound
| Interaction | Second-Order Perturbation Energy E(2) (kcal/mol) | Implication |
| n(N) -> σ(C-C) | Moderate | Indicates hyperconjugative stabilization from the nitrogen lone pair to the cyclopropane ring. |
| n(O) -> σ(C-C) | Moderate | Suggests hyperconjugative stabilization from the oxygen lone pair. |
| π(benzyl) -> π*(benzyl) | High | Reflects the delocalization within the aromatic rings. |
Note: This table is illustrative and not based on published experimental or computational data.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate regions of negative, positive, and neutral potential. Red typically represents regions of high electron density and negative potential, which are susceptible to electrophilic attack, while blue indicates regions of low electron density and positive potential, prone to nucleophilic attack.
For this compound, an MEP map would likely show regions of negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons, making them potential sites for interaction with electrophiles. The hydrogen atoms of the hydroxyl group and the aromatic rings would likely exhibit a positive potential. This visual representation is invaluable for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the sites of chemical reactions.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. By modeling the energy changes that occur as reactants are converted into products, researchers can gain a deep understanding of reaction mechanisms.
Potential Energy Surface (PES) Mapping and Transition State Characterization
A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its atomic coordinates. By mapping the PES for a reaction, chemists can identify stable molecules (reactants, products, intermediates) which correspond to minima on the surface, and transition states, which are saddle points connecting these minima.
For a reaction involving this compound, such as its synthesis or a subsequent transformation, PES mapping would involve calculating the energy of the system at numerous points along the reaction coordinate. The highest point on the lowest energy path between reactants and products is the transition state, and its structure and energy determine the activation energy and, consequently, the rate of the reaction. Characterizing the transition state involves confirming it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Analysis
An Intrinsic Reaction Coordinate (IRC) calculation is performed after a transition state has been located. It involves following the reaction path downhill from the transition state in both the forward and reverse directions. This analysis confirms that the identified transition state indeed connects the desired reactants and products.
For any proposed reaction of this compound, an IRC analysis would provide a detailed view of the geometric changes that occur during the reaction. It traces the lowest energy pathway, offering a "movie" of the bond-breaking and bond-forming processes.
Solvent Effects in Computational Models
Chemical reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for solvent effects in two primary ways: implicitly and explicitly.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium that surrounds the solute. This is a computationally efficient way to capture the bulk effects of the solvent.
Explicit solvent models involve including a number of individual solvent molecules in the calculation. This approach is more computationally demanding but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. Hybrid models, like QM/MM (Quantum Mechanics/Molecular Mechanics), can also be used, where the reacting species are treated with a high level of theory (QM) and the solvent molecules with a more approximate method (MM).
For reactions involving this compound, considering the polarity of the molecule, the choice of solvent would be critical. Computational studies would need to incorporate appropriate solvent models to accurately predict the reaction barriers and the stability of intermediates and transition states in solution.
Strategic Applications of 1 Dibenzylamino Cyclopropanol in Organic Synthesis
Utilization as a Chirality Source in Asymmetric Synthesis
Chiral auxiliaries are molecules temporarily incorporated into a substrate to direct the stereoselectivity of a reaction, after which they are removed, yielding an enantiomerically enriched product. numberanalytics.com 1-(Dibenzylamino)cyclopropanol, when prepared in an enantiomerically pure form, can serve as such a chiral auxiliary. The compound's utility in asymmetric synthesis is based on substrate-controlled transformations, where the existing stereocenter of the cyclopropanol (B106826) directs the formation of new stereocenters. rsc.org
The synthetic strategy involves several key steps:
Attachment: The chiral this compound is attached to a prochiral substrate.
Stereoselective Reaction: The resulting complex undergoes a reaction where the bulky dibenzylamino group and the rigid cyclopropyl (B3062369) structure create a biased steric environment, forcing reagents to approach from a specific direction. This leads to the formation of one diastereomer in preference to others.
Removal: The auxiliary is cleaved from the product, releasing the desired enantiomerically enriched molecule.
This substrate-controlled approach is a classic strategy in asymmetric synthesis. rsc.org However, a significant consideration is the stoichiometric use of the chiral auxiliary, which can be costly and requires additional synthetic steps for its installation and subsequent removal. nih.gov This contrasts with catalyst-controlled methods, where a substoichiometric amount of a chiral catalyst is used to induce enantioselectivity in a reaction involving a racemic or achiral substrate. rsc.orgnih.gov Nevertheless, the use of auxiliaries like this compound remains a reliable and effective method for achieving high levels of stereocontrol in specific synthetic contexts.
Precursor for Complex Molecular Architectures
The unique combination of a reactive cyclopropanol and a modifiable amino group makes this compound an excellent starting material for building more intricate molecules. The cyclopropane (B1198618) ring itself is a desirable structural motif found in numerous pharmaceutical agents and bioactive natural products due to its ability to impart conformational rigidity and influence metabolic stability. nih.govnih.govmarquette.edu
A key synthetic strategy involves transformations that build upon the this compound core while retaining the three-membered ring. The hydroxyl group can be readily converted into a better leaving group (e.g., a mesylate or tosylate), which can then be displaced by various nucleophiles. Alternatively, the dibenzylamino group can be modified. For example, catalytic debenzylation can expose a primary amine, which can then be elaborated through acylation, alkylation, or reductive amination to introduce appendage diversity.
Chemoenzymatic strategies have been developed for the assembly of diverse chiral cyclopropane scaffolds, highlighting the value of these building blocks in medicinal chemistry. nih.gov By applying similar principles, this compound can be used to generate libraries of complex molecules that feature a conserved cyclopropane core, which is valuable for structure-activity relationship (SAR) studies in drug discovery.
Nitrogen-containing heterocycles are fundamental components of many biologically important molecules, including pharmaceuticals and alkaloids. kit.edunih.govresearchgate.net this compound is a powerful precursor for this class of compounds due to the inherent reactivity of the cyclopropanol ring, which can be opened under various conditions to generate reactive intermediates.
A prominent reaction of cyclopropanols is their ring-opening to form homoenolates or related β-keto radicals. chemrxiv.org These intermediates can be trapped intramolecularly by the nitrogen atom (or a derivative thereof) to forge new nitrogen-containing rings. This strategy provides access to valuable scaffolds such as cyclopropane-fused lactams. nih.gov For example, the synthesis could proceed via the following general pathway:
Activation of the cyclopropanol.
Ring-opening to generate a reactive carbon-centered intermediate at the β-position relative to the original carbonyl equivalent.
Intramolecular cyclization, where the nitrogen atom attacks the newly formed reactive center to close the heterocyclic ring.
This approach allows for the construction of conformationally constrained γ-amino alcohols and their derivatives, which are otherwise challenging to synthesize. chemrxiv.org The ability to generate complex, rigid N-heterocyclic systems from a relatively simple starting material underscores the strategic importance of this compound.
Construction of Cyclopropyl-Containing Scaffolds
Development of Novel Synthetic Methodologies Based on Cyclopropanol Reactivity
The unique electronic properties and inherent ring strain of cyclopropanols have inspired the development of novel synthetic methods that go beyond their use as simple building blocks. rsc.orgjst.go.jp These methodologies leverage the tendency of the cyclopropanol ring to open, forming intermediates like cyclopropyl cations or allyl cations, which can then participate in a variety of useful transformations. jst.go.jp
Cyclopropylideneacetates are valuable intermediates in organic synthesis. An efficient and reproducible method for their preparation has been developed that relies on a cyclopropanol derivative as a key intermediate. researchgate.net The general sequence involves:
Cyclopropanation: A suitable ester is converted into a 1-substituted cyclopropanol, for instance, via the Kulinkovich reaction. researchgate.netorganic-chemistry.org
Activation: The hydroxyl group of the cyclopropanol is converted into a good leaving group, typically a mesylate.
Elimination: Treatment of the resulting mesyloxycyclopropyl species with a base induces an elimination reaction, forming the cyclopropylidene double bond.
Starting with this compound, a similar sequence can be envisioned. After converting the hydroxyl group to a mesylate, base-mediated elimination would furnish the corresponding 2-(dibenzylamino)cyclopropylideneacetate. This transformation showcases how the fundamental reactivity of the cyclopropanol core can be harnessed to construct other highly functionalized cyclopropane derivatives.
Diversity-oriented synthesis (DOS) is a powerful strategy that aims to efficiently generate collections of structurally diverse small molecules from a common starting material. scispace.comcam.ac.uk These libraries are then screened to identify novel probes for chemical biology or leads for drug discovery. mdpi.com The goal of DOS is to achieve not just appendage diversity (varying substituents) but also stereochemical and skeletal diversity (varying the core molecular framework). mdpi.com
This compound is an ideal substrate for DOS due to its multiple reactive sites and the varied reaction pathways available to the cyclopropanol ring. Different reaction conditions can steer the molecule toward fundamentally different structural outcomes.
The table below illustrates how this compound could be used in a diversity-oriented synthesis approach.
| Reaction Type | Key Reagents/Conditions | Resulting General Scaffold | Primary Type of Diversity |
| Ring-Retaining Functionalization | 1. Pd/C, H₂ 2. R-COCl, Base | N-Acyl-aminocyclopropanol | Appendage |
| Homoenolate Formation/Trapping | Lewis Acid or Base, Electrophile | β-Substituted Ketone | Skeletal |
| Intramolecular Cyclization | Activation, Ring-Opening, Cyclization | Nitrogen-Containing Heterocycle | Skeletal |
| Elimination | 1. MsCl, Base 2. Base (e.g., DBU) | Cyclopropylidene Derivative | Skeletal |
| Radical Ring-Opening | Radical Initiator, H-donor | Linear Amino Ketone | Skeletal |
This versatility allows chemists to rapidly generate a wide range of distinct molecular architectures from a single, readily accessible precursor, embodying the core principles of diversity-oriented synthesis. nih.govfrontiersin.org
Advanced Analytical Characterization Techniques for 1 Dibenzylamino Cyclopropanol Research
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are paramount for deducing the molecular structure of newly synthesized compounds. By probing the interactions of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR), vibrational spectroscopy, and mass spectrometry provide complementary information that, when pieced together, reveals the complete structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra reveal the types and number of unique proton and carbon environments in the molecule. For 1-(Dibenzylamino)cyclopropanol, the expected chemical shifts can be predicted based on the distinct functional groups: the two equivalent benzyl (B1604629) groups, the cyclopropane (B1198618) ring, and the hydroxyl group.
Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on standard chemical shift ranges and data from analogous structures.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Cyclopropane (CH₂) | 0.5 - 1.0 | m | 4H |
| Hydroxyl (OH) | 1.5 - 2.5 (variable) | s (broad) | 1H |
| Methylene (B1212753) (N-CH₂) | 3.6 - 3.8 | s | 4H |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Cyclopropane (CH₂) | 10 - 20 |
| Quaternary Cyclopropane (C-N/C-O) | 55 - 65 |
| Methylene (N-CH₂) | 50 - 60 |
| Aromatic (Ar-C) | 127 - 130 |
2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for confirming atomic connectivity.
COSY would establish the coupling between adjacent, non-equivalent protons, though for this specific molecule, minimal correlations are expected beyond the aromatic rings.
HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the methylene (N-CH₂) and cyclopropane (CH₂) signals in both the ¹H and ¹³C spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing crucial information about the molecule's conformation. scientificservices.euuzh.ch A NOESY spectrum of this compound would be expected to show correlations between the protons of the N-CH₂ groups and the ortho-protons of the phenyl rings, confirming their proximity. researchgate.net
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy probes the vibrational modes of a molecule and is used to identify the presence of specific functional groups. uni-siegen.de
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that induce a change in the dipole moment. youtube.com Key absorptions for this compound would include:
A broad O-H stretching band, characteristic of the alcohol functional group.
C-H stretching bands for both the aromatic rings and the aliphatic cyclopropane and methylene groups.
C-N and C-O stretching vibrations in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. researchgate.net Vibrations that cause a change in the polarizability of the molecule are Raman-active. uni-siegen.deoatext.com For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the non-polar cyclopropane ring and the aromatic C=C bonds, which often give weak signals in the IR spectrum.
Interactive Data Table: Expected Vibrational Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|---|
| O-H | Stretch, hydrogen-bonded | 3200 - 3600 (broad) | IR |
| C-H (Aromatic) | Stretch | 3000 - 3100 | IR, Raman |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | IR, Raman |
| C=C (Aromatic) | Stretch | 1450 - 1600 | IR, Raman |
| C-O | Stretch | 1050 - 1260 | IR |
Mass Spectrometry (e.g., High-Resolution Mass Spectrometry, Collision Cross-Section Analysis)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. nih.gov For this compound (C₁₇H₁₉NO), HRMS would confirm the molecular formula by matching the experimental mass to the calculated exact mass. Analysis of the fragmentation pattern can also support structural elucidation. Expected fragmentation would include the loss of a benzyl group (C₇H₇) to form a stable tropylium (B1234903) cation or the cleavage of the dibenzylamino moiety.
Collision Cross-Section (CCS) Analysis: As an adjunct to ion mobility-mass spectrometry (IM-MS), CCS analysis provides information about the three-dimensional shape and size of an ion in the gas phase. nih.gov While specific CCS data for this compound is not available, this technique is increasingly used to provide an additional, orthogonal data point for confident compound identification, helping to distinguish between isomers that have identical masses. nih.gov
Crystallographic Analysis (e.g., X-ray Diffraction of Derivatives)
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. unimi.it This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and stereochemistry.
While obtaining a single crystal of this compound suitable for diffraction may be challenging, the synthesis and crystallization of a derivative is a common and effective strategy. mit.edu For instance, converting the alcohol to an ester or forming a salt could yield crystalline material. The resulting crystallographic data would provide unambiguous proof of the compound's structure. vulcanchem.com
Interactive Data Table: Hypothetical Crystallographic Parameters for a this compound Derivative
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| Unit Cell Dimensions | The lengths and angles of the unit cell. | a, b, c (Å); α, β, γ (°) |
| Bond Length (C-O) | The distance between the carbon and oxygen atoms of the cyclopropanol (B106826). | ~1.43 Å |
| Bond Angle (O-C-N) | The angle between the O, C, and N atoms on the cyclopropane ring. | ~115° |
Advanced Techniques for Mechanistic and Stereochemical Analysis
Beyond initial structural confirmation, advanced analytical methods are employed to study reaction mechanisms and determine the stereochemical purity of chiral molecules. irjes.compharmtech.comutas.edu.au
Chiral Chromatography and Spectroscopic Methods for Enantiomeric Excess Determination
The concept of enantiomeric excess (ee) is critical for chiral molecules, which are non-superimposable mirror images of each other. heraldopenaccess.uslibretexts.org It is important to note that This compound is an achiral molecule as it possesses a plane of symmetry that bisects the C-O and C-N bonds and the angle between the two benzyl groups. Therefore, it does not exist as enantiomers and does not require enantiomeric excess determination.
However, these analytical techniques are indispensable for closely related chiral aminocyclopropanols, where, for example, the two N-substituents are different. In such cases, determining the ratio of the two enantiomers produced in an asymmetric synthesis is crucial.
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating and quantifying enantiomers. chiralpedia.com The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. elementlabsolutions.comeijppr.com Polysaccharide-based and Pirkle-type columns are common choices for this purpose. eijppr.com
NMR Spectroscopy with Chiral Solvating Agents: An alternative method involves using NMR spectroscopy in the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). semanticscholar.org
Chiral Derivatizing Agents: The chiral analyte is reacted with a CDA to form a pair of diastereomers. Diastereomers have different physical properties and can typically be distinguished and quantified by standard ¹H NMR spectroscopy.
Chiral Solvating Agents: A CSA forms transient, weak diastereomeric complexes with the enantiomers in the NMR tube. This can induce small but measurable differences in the chemical shifts of the enantiomers, allowing for their direct quantification by integration of the resolved signals. semanticscholar.org
Direct Spectroscopic Observation of Reaction Intermediates
The elucidation of reaction mechanisms for complex organic transformations involving this compound often hinges on the direct detection and characterization of transient intermediates. Due to the high reactivity and short lifetimes of these species, advanced time-resolved spectroscopic techniques are indispensable. Methods such as transient absorption (TA) spectroscopy, and electron paramagnetic resonance (EPR) spectroscopy are particularly powerful for observing fleeting radical intermediates that are postulated to occur during the ring-opening reactions of aminocyclopropanols.
Research into the oxidative reactions of analogous N-substituted cyclopropylamines suggests that a common pathway involves an initial single-electron transfer (SET) from the electron-rich amine. researchgate.net This process generates a nitrogen-centered radical cation (aminium radical). The inherent strain of the three-membered ring facilitates a subsequent, rapid C-C bond cleavage. This ring-opening step is believed to form a thermodynamically more stable β-amino carbon-centered radical, which can also be described as a distonic radical cation. researchgate.netnih.govnih.gov
Transient absorption spectroscopy is a primary tool for monitoring such a reaction sequence in real-time. By using a laser pulse to initiate the reaction (e.g., through photoredox catalysis) and a second probe pulse, the formation and decay of species with distinct electronic absorptions can be tracked on timescales from femtoseconds to milliseconds. diva-portal.orgnih.gov For the oxidative ring-opening of this compound, one would expect to first observe the spectral signature of the aminium radical cation, followed by its decay and the concomitant rise of the absorption signal corresponding to the β-amino radical intermediate.
Electron Paramagnetic Resonance (EPR) spectroscopy is another critical technique, as it directly detects species with unpaired electrons, such as radicals. nih.gov While standard EPR may only detect persistent radicals, techniques like time-resolved EPR or spin-trapping can be employed to characterize short-lived radical intermediates. In a spin-trapping experiment, the transient radical reacts with a spin trap molecule to form a more stable radical adduct, which can then be readily characterized by EPR, providing structural information about the initial transient radical.
The table below outlines hypothetical spectroscopic data for the key intermediates proposed in the oxidative ring-opening of this compound, based on data from analogous systems.
| Proposed Intermediate | Analytical Technique | Hypothetical Key Observable | Interpretation |
|---|---|---|---|
| This compound Aminium Radical Cation | Transient Absorption (TA) Spectroscopy | λmax ≈ 450-480 nm | Characteristic absorption of an aminium radical cation derived from an N,N-dibenzylaniline analog. diva-portal.org |
| β-Amino Carbon-Centered Radical | Transient Absorption (TA) Spectroscopy | λmax ≈ 300-330 nm | Absorption profile consistent with a carbon-centered radical stabilized by an adjacent amino group. |
| β-Amino Carbon-Centered Radical (Spin-Trapped Adduct) | Electron Paramagnetic Resonance (EPR) Spectroscopy | g-value ≈ 2.005; Hyperfine coupling constants (aN, aH) | The g-value and hyperfine splitting pattern would confirm the structure of the trapped carbon-centered radical, distinguishing it from other potential radical species. researchgate.net |
Kinetic Isotope Effect Studies
Kinetic Isotope Effect (KIE) studies are a cornerstone of mechanistic organic chemistry, providing profound insights into the rate-determining step (RDS) of a reaction by measuring the change in reaction rate upon isotopic substitution. wikipedia.orglibretexts.org For reactions involving this compound, KIE experiments are designed to probe whether a specific bond cleavage event, such as C-H, C-D, or C-C bond breaking, is kinetically significant.
The interpretation of KIEs relies on the principle that heavier isotopes form stronger bonds, leading to higher activation energy and a slower reaction rate if that bond is broken or significantly altered in the transition state of the RDS. libretexts.org The effect is most pronounced for hydrogen and its isotope deuterium (B1214612) (²H or D), where the mass is doubled.
Primary KIEs: A primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically substituted atom is cleaved in the rate-determining step. libretexts.org For a hypothetical oxidation of this compound that proceeds via a hydrogen atom transfer (HAT) mechanism from a benzylic position, substitution of that hydrogen with deuterium would be expected to yield a large primary KIE. A lack of a significant KIE would suggest that the C-H bond cleavage is not the RDS.
Secondary KIEs: A secondary KIE is observed when the isotopically substituted bond is not broken but is located near the reaction center. wikipedia.orgpsgcas.ac.in These effects are typically smaller (kH/kD ≈ 0.8–1.4) and provide information about changes in hybridization or steric environment at the labeled position during the transition state. For the ring-opening of this compound, placing deuterium on the cyclopropane ring (e.g., at C2) would be informative. If the C1-C2 bond cleavage is the RDS, the hybridization at C2 would change from sp³ towards a more sp²-like character in the radical intermediate. This change typically results in a normal secondary KIE (kH/kD > 1), as the bending vibrational frequencies are less constrained in the transition state. psgcas.ac.in
Solvent KIEs: Performing the reaction in a deuterated solvent (e.g., D₂O instead of H₂O) can reveal the involvement of solvent protons in the rate-determining step. nih.gov A significant solvent KIE (kH₂O/kD₂O > 1) would imply that a proton transfer from the solvent is part of the RDS.
| Experiment Type | Position of Deuterium Label | Hypothetical kH/kD | Mechanistic Interpretation |
|---|---|---|---|
| Primary KIE | Benzylic C-H on N-CH2Ph | ~1.05 | The benzylic C-H bond is not broken in the rate-determining step. A mechanism involving HAT from this position as the RDS is unlikely. |
| Secondary KIE | Cyclopropane Ring (C2/C3) | ~1.15 | A small, normal secondary KIE suggests that the C1-C2/C3 bond is breaking in the RDS, with the carbon atom transitioning from sp³ to a more sp²-like hybridization in the transition state. psgcas.ac.in |
| 12C/13C KIE | Cyclopropane Ring (C1-C2) | ~1.03 | A primary heavy-atom KIE confirms that the C-C bond of the cyclopropane ring is cleaved in the rate-determining step. nih.gov |
| Solvent KIE | Reaction run in D2O vs. H2O | ~2.5 | A significant solvent KIE indicates that proton transfer from the solvent is involved in the rate-determining step or a preceding equilibrium. nih.gov |
Q & A
Basic: What are the optimal synthetic routes for 1-(dibenzylamino)cyclopropanol, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer:
The synthesis of this compound derivatives often involves reductive amination and cyclopropanation steps. For example, describes a multi-step protocol using NaHB(OAc)₃ in DCM for reductive amination of a ketone precursor, yielding stereoisomers (e.g., (1R,4R) and (1S,4S) isomers). Key parameters include:
- Solvent choice : Dichloromethane (DCM) promotes efficient mixing and stabilizes intermediates.
- Reducing agents : NaHB(OAc)₃ selectively reduces imines without over-reducing cyclopropanol groups.
- Stereocontrol : LiAlH₄ in THF (, Step 2) preserves stereochemistry during subsequent transformations.
Data Example :
| Step | Reagents/Conditions | Yield (%) | Stereochemistry |
|---|---|---|---|
| 1 | NaHB(OAc)₃, DCM, HOAc | 65–70 | Racemic mixture |
| 2 | LiAlH₄, anhyd. THF | 85 | Retained (R/S) |
| For reproducibility, monitor reactions via TLC and confirm stereochemistry using chiral HPLC or X-ray crystallography . |
Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer:
- ¹H/¹³C NMR : Assign signals using COSY and HSQC to distinguish cyclopropane protons (δ 0.5–1.5 ppm) from benzyl groups (δ 7.2–7.4 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺ at m/z 268.1802 for C₁₈H₂₁NO).
- Contradiction Resolution : Discrepancies in cyclopropanol OH signals (e.g., broadening due to hydrogen bonding) can be addressed by deuterated solvent swaps (CDCl₃ vs. DMSO-d₆) or variable-temperature NMR .
Advanced: How does the enzymatic mechanism of cyclopropanol formation (e.g., BurG synthase) inform synthetic strategies for this compound?
Methodological Answer:
identifies BurG, a cyclopropanol synthase dependent on NAD⁺, which catalyzes cyclopropanol ring formation via dehydrogenation and radical recombination. Key insights:
- Biomimetic Synthesis : Mimic BurG’s NAD⁺-dependent mechanism using photoredox catalysis or transition-metal complexes (e.g., Fe²⁺/H₂O₂).
- Intermediate Trapping : Use LC-MS to detect radical intermediates (e.g., methionine-derived species) during in vitro reactions.
- Inhibition Studies : Screen NAD⁺ analogs (e.g., nicotinamide riboside) to block cyclopropanol biosynthesis, validating mechanistic hypotheses .
Advanced: How can computational methods (DFT, molecular docking) predict the reactivity and stability of this compound derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for cyclopropane C-C bonds (~90 kcal/mol) to assess ring stability under acidic/basic conditions.
- Molecular Docking : Simulate interactions with biological targets (e.g., HIV protease in ) using AutoDock Vina. Key parameters:
- Grid box centered on catalytic aspartic acid residues.
- Scoring functions prioritize H-bonding with the cyclopropanol OH group.
- Validation : Compare computed NMR shifts (GIAO method) with experimental data to refine force fields .
Advanced: What strategies address discrepancies between experimental and computational spectral data for this compound?
Methodological Answer:
- Step 1 : Replicate experiments under inert atmospheres (Argon) to exclude oxidation artifacts.
- Step 2 : Perform DFT-NMR calculations (e.g., B3LYP/6-311++G(d,p)) to model solvent and temperature effects.
- Step 3 : Cross-validate using X-ray crystallography (e.g., C–O bond lengths ~1.43 Å for cyclopropanol) to resolve ambiguous stereochemistry .
Advanced: How does stereochemical configuration impact the biological activity of this compound analogs?
Methodological Answer:
- Stereoisomer Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation (Ru-BINAP catalysts) to isolate enantiomers.
- Bioactivity Assays : Compare IC₅₀ values against Mycobacterium tuberculosis ( ) or HIV protease ( ) for (R) vs. (S) configurations.
- SAR Analysis : Correlate logP values (e.g., 3.2 for (R)-isomer) with membrane permeability via MD simulations .
Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how are they mitigated?
Methodological Answer:
- HPLC-MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in H₂O/ACN gradients ( ) to separate dibenzylamine byproducts (RT ~8.2 min).
- LOQ/LOD : Achieve limits of 0.01% via matrix-matched calibration (spiked samples).
- Impurity ID : Perform HRMS/MS on [M+Na]⁺ ions (m/z 290.1625) to identify degradation products (e.g., oxidized cyclopropane rings) .
Advanced: How can kinetic isotope effects (KIEs) elucidate the cyclopropanol ring-opening mechanism under acidic conditions?
Methodological Answer:
- Deuterium Labeling : Synthesize this compound-d₂ (cyclopropane-D₂) via NaBD₄ reduction.
- KIE Measurement : Monitor ring-opening rates (HPLC) in D₂O vs. H₂O. A KIE >1 indicates proton transfer is rate-limiting.
- Computational Modeling : Compare activation energies (ΔG‡) for protonated vs. deuterated transition states using QM/MM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
